3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Overview
Description
“3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures: 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Scientific Research Applications
Antibacterial Activity
The compound and its derivatives have been studied for their antibacterial properties. Notably, pyrazolo[3,4-b]pyridine derivatives synthesized through Friedländer condensation exhibited moderate to good antibacterial activity against various bacteria including P. aeruginosa, E. coli, S. pneumoniae, and B. cereus. This indicates potential use in antibacterial treatments or as a framework for developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of a range of heterocyclic compounds, including pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]-pyrido[2,3-d]pyrimidines. These syntheses involve Friedlander condensation, a reaction that forms carbon-carbon bonds, essential in organic synthesis and pharmaceutical development (Jachak, Avhale, Toche, & Sabnis, 2007).
Photophysical Properties
Studies have explored the photophysical properties of pyrazolo[3,4-b]pyridine derivatives. The absorption and emission properties of these compounds depend on substituents in the benzene ring, indicating potential applications in materials science, particularly in areas related to fluorescence (Patil, Shelar, Rote, Toche, & Jachak, 2010).
Hydrogen-Bonded Assembly in Derivatives
Research on closely related derivatives of pyrazolo[3,4-b]pyridine has revealed insights into their hydrogen-bonded assembly. This research provides valuable information on molecular interactions and crystal engineering, useful in drug design and development (Quiroga, Díaz, Cobo, & Glidewell, 2012).
Development of Novel Compounds
The compound has been used in developing new pyrazolo[3,4-h][1,6]naphthyridine derivatives, indicating its utility in creating diverse chemical entities. This kind of synthetic application is crucial for expanding the scope of medicinal chemistry (Jachak, Bagul, Kazi, & Toche, 2011).
properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-7-2-6(4-12)3-9-8(7)11-10-5/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYSKVUFMABIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221164 | |
Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
CAS RN |
885223-66-5 | |
Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885223-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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